Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C10H8BrNO3 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3 |
InChI Key |
GHAWQBMWHBWCHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole Derivatives
- Substrate: 5-bromo-1H-indole or 5-bromo-1H-indole-2-carboxylic acid.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Conditions: Typically performed in polar aprotic solvents at low temperature to ensure regioselectivity at position 5.
- Outcome: Selective bromination at the 5-position of the indole ring.
Hydroxylation at Position 3
- Hydroxylation can be introduced either by direct electrophilic substitution or via intermediate functional group transformations.
- One approach involves oxidation of the indole 3-position or using protected intermediates that allow selective deprotection to reveal the hydroxyl group.
- Conditions vary but often involve mild oxidizing agents or catalytic systems to avoid over-oxidation.
Esterification to Form Methyl Ester
- Starting from 5-bromo-1H-indole-2-carboxylic acid:
- The acid is reacted with methanol in the presence of an acid catalyst such as hydrogen chloride gas saturated in methanol.
- The reaction is typically carried out at 0 °C initially and then allowed to warm to room temperature overnight.
- Work-up:
- Removal of solvent under reduced pressure.
- Treatment with aqueous ammonia to neutralize excess acid.
- Extraction with dichloromethane, drying over magnesium sulfate, and solvent removal yields the methyl ester product.
- Yields: High yields reported, for example, 8.35 g from 10 g starting acid (approx. 83.5%).
Alternative Synthetic Procedures
- Reduction and Protection Strategies:
- Use of Sodium Borohydride and Other Reducing Agents:
- Selective reduction of intermediates under mild conditions to maintain functional group integrity.
- Nucleophilic Substitution and Functional Group Transformations:
- Bromine substitution with nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents enables diversification.
- Oxidation and reduction of hydroxyl groups to carbonyl or methylene groups are also employed for derivative synthesis.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Outcome | Notes |
|---|---|---|---|---|
| Bromination | Indole or 1H-indole-2-carboxylic acid | N-bromosuccinimide (NBS), low temp, aprotic solvent | 5-Bromoindole derivative | Regioselective bromination at position 5 |
| Hydroxylation | 5-Bromoindole derivative | Mild oxidants or protected intermediates | 3-Hydroxy-5-bromoindole derivative | Controlled to avoid over-oxidation |
| Esterification | 5-Bromo-1H-indole-2-carboxylic acid | Methanol, HCl gas saturation, 0 °C to RT overnight | Methyl 5-bromo-1H-indole-2-carboxylate | High yield; acid catalyzed esterification |
| Purification | Crude product | Extraction (DCM), drying (MgSO4), chromatography | Pure methyl ester product | Standard organic purification |
Research Findings and Analytical Data
- NMR Characterization: Proton NMR data confirm the presence of characteristic indole protons, bromine-substituted aromatic signals, hydroxyl, and methyl ester peaks.
- Mass Spectrometry: Molecular ion peaks consistent with C11H9BrNO3 (molecular weight approx. 286 g/mol).
- Physical Properties: The compound is typically a colorless oil or crystalline solid with moderate solubility in organic solvents.
- Reaction Yields: Reported yields for esterification exceed 80%, with high regioselectivity in bromination steps.
Comparative Notes on Structural Analogs
- Compounds like Methyl 5-bromo-1H-indole-2-carboxylate (lacking hydroxyl at position 3) are synthesized via analogous routes but differ in hydrogen bonding and solubility.
- Positional isomers (e.g., bromine at position 6) require modified bromination conditions due to electronic effects on the indole ring.
This detailed synthesis overview of Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate highlights the critical preparation methods, reaction conditions, and purification techniques. The process relies on selective bromination, controlled hydroxylation, and efficient esterification, supported by robust analytical characterization and scalable industrial adaptations.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under specific conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
- Substituted indole derivatives
- Oxidized or reduced forms of the compound
- Various esters and carboxylic acids
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate has shown promising results as an antimicrobial agent. Research indicates that derivatives of indole, including this compound, possess inhibitory effects against various bacterial strains. A study highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development into new antibiotics .
Cancer Research
The compound's structural characteristics make it a candidate for cancer research. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. This compound has been synthesized and evaluated for its cytotoxic effects on different cancer cell lines, showing significant activity that warrants further investigation .
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of indole derivatives. This compound may offer protective effects against neurodegenerative diseases through mechanisms that involve modulation of oxidative stress and inflammation pathways .
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use as a biopesticide. Its structural similarity to natural plant compounds allows it to interact with biological systems effectively, providing a basis for developing environmentally friendly pest control agents. Research has demonstrated its efficacy in repelling certain insect pests without harming beneficial insects .
Cosmetic Formulations
Skin Care Products
this compound is being explored in cosmetic formulations due to its antioxidant properties. Its inclusion in skin care products aims to enhance skin protection against oxidative damage and improve overall skin health. Studies have indicated that formulations containing this compound exhibit improved moisturizing effects and stability .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models demonstrated the neuroprotective effects of this compound against induced oxidative stress. The findings suggest a mechanism involving the modulation of inflammatory pathways, positioning the compound as a candidate for further research in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 5-bromo-1H-indole-2-carboxylate
- Structure : Lacks the hydroxyl group at position 3.
- Impact : The absence of the hydroxyl group reduces hydrogen bonding capacity, likely increasing lipophilicity and altering crystal packing. The similarity score (0.97) indicates high structural overlap, suggesting comparable reactivity at the bromine site .
- Synthesis : Prepared via methods analogous to ethyl 5-bromo-1H-indole-2-carboxylate (), involving esterification and halogenation steps .
Ethyl 5-bromo-1H-indole-2-carboxylate
- Structure : Ethyl ester instead of methyl.
- Impact: The ethyl group increases molecular weight (MW: 284.14 vs. This compound is a key intermediate in synthesizing indole-based antioxidants and kinase inhibitors .
Methyl 6-bromo-1H-indole-2-carboxylate
- Structure : Bromine at position 6 instead of 4.
- Impact : Positional isomerism alters electronic distribution, directing electrophilic substitutions to different sites. The similarity score (0.90) reflects moderate divergence in properties .
Methyl 5-chloro-1H-indole-2-carboxylate
- Structure : Chlorine replaces bromine at position 5.
Functional Group Modifications
Hydroxyl Group Derivatives
- Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate : Replaces hydroxyl with a formyl group. The formyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). This derivative is used in synthesizing fluorescent probes .
- Methyl 5-amino-3-methyl-1H-indole-2-carboxylate: Substitutes hydroxyl with an amino group and adds a methyl group at position 3.
Ester Group Variations
- Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate : A more complex ester with benzyloxy and thioether substituents. The bulky groups enhance steric hindrance, reducing reactivity but improving stability against enzymatic hydrolysis .
Physical and Chemical Properties
Biological Activity
Methyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a hydroxyl group on the indole ring, which contributes to its unique chemical reactivity and biological properties. The compound has the following chemical formula: C₁₁H₉BrN₁O₃.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways in cells.
- Biochemical Pathways : The compound may affect pathways involved in inflammation, cancer progression, and microbial resistance. For instance, some indole derivatives exhibit inhibitory activity against influenza A virus.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been studied for its potential to inhibit viral replication, particularly in the context of respiratory viruses.
Anticancer Properties
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and receptor-mediated pathways .
Antimicrobial Effects
This compound also shows promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers found that treatment resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines. The compound was shown to activate caspase pathways leading to apoptosis, highlighting its potential as a novel chemotherapeutic agent .
Case Study: Antiviral Efficacy
Another study focused on the antiviral efficacy of this compound against influenza A virus. The results indicated that this compound significantly reduced viral titers in infected cells, suggesting its role as a potential antiviral therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
